molecular formula C14H12N4O2S B214001 N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

货号 B214001
分子量: 300.34 g/mol
InChI 键: ORPAOFUGZREFQY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, also known as CP-724714, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell proliferation, differentiation, and survival. Overexpression and hyperactivation of EGFR have been implicated in the pathogenesis of various types of cancer, including non-small cell lung cancer (NSCLC), breast cancer, and head and neck cancer. CP-724714 has been shown to inhibit the growth and proliferation of cancer cells in preclinical studies, making it a promising candidate for cancer therapy.

科学研究应用

N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide inhibits the growth and proliferation of cancer cells in vitro and in vivo. In a study published in the Journal of Medicinal Chemistry, N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide was shown to inhibit the EGFR tyrosine kinase activity with an IC50 value of 10 nM. Another study published in Cancer Research demonstrated that N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide inhibited the growth of NSCLC cells in a dose-dependent manner and induced apoptosis in these cells.

作用机制

N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide inhibits the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, leading to the inhibition of cell proliferation and survival. N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to be selective for the EGFR tyrosine kinase and does not inhibit other tyrosine kinases, such as the insulin-like growth factor receptor (IGFR) and the platelet-derived growth factor receptor (PDGFR).
Biochemical and Physiological Effects
N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to induce apoptosis in cancer cells, which is a form of programmed cell death. Apoptosis is a natural process that occurs in healthy cells to eliminate damaged or abnormal cells. N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

实验室实验的优点和局限性

N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential use in cancer therapy, making it a well-characterized compound. However, N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

未来方向

There are several future directions for the study of N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide. One potential direction is to investigate the use of N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Combination therapy has been shown to be more effective than monotherapy in some cases, and N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide may enhance the efficacy of other cancer therapies. Another potential direction is to investigate the use of N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide in other types of cancer, such as breast cancer and head and neck cancer. Finally, further studies are needed to optimize the pharmacokinetics and pharmacodynamics of N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide to improve its effectiveness as a therapeutic agent.

合成方法

N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide can be synthesized using a multistep process that involves the reaction of 2-cyanophenylboronic acid with 6-methyl-4-oxo-1,4-dihydropyrimidine-2-thiol in the presence of a palladium catalyst. The resulting intermediate is then treated with chloroacetyl chloride to yield the final product. The synthesis of N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been described in detail in several research articles.

属性

产品名称

N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

分子式

C14H12N4O2S

分子量

300.34 g/mol

IUPAC 名称

N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H12N4O2S/c1-9-6-12(19)18-14(16-9)21-8-13(20)17-11-5-3-2-4-10(11)7-15/h2-6H,8H2,1H3,(H,17,20)(H,16,18,19)

InChI 键

ORPAOFUGZREFQY-UHFFFAOYSA-N

手性 SMILES

CC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=CC=C2C#N

SMILES

CC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=CC=C2C#N

规范 SMILES

CC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=CC=C2C#N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。